molecular formula C17H23N3OS B11202867 N-cyclooctyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-cyclooctyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11202867
M. Wt: 317.5 g/mol
InChI Key: DVXCUOOWJHIEDP-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of a cyclooctyl group, a pyrrole ring, and a thiazole ring, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone to form the thiazole ring.

    Introduction of the Pyrrole Ring: Using a pyrrole derivative to introduce the pyrrole ring via a substitution reaction.

    Cyclooctyl Group Addition: Incorporating the cyclooctyl group through an alkylation reaction.

    Carboxamide Formation: Converting the intermediate product to the final carboxamide form through amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the thiazole ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole or thiazole rings.

    Reduction: Amines or reduced forms of the carboxamide group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include proteins involved in cell signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-cyclooctyl-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H23N3OS/c1-13-15(22-17(18-13)20-11-7-8-12-20)16(21)19-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,19,21)

InChI Key

DVXCUOOWJHIEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCCCCCC3

Origin of Product

United States

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